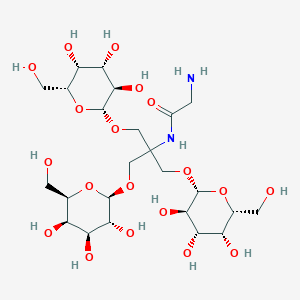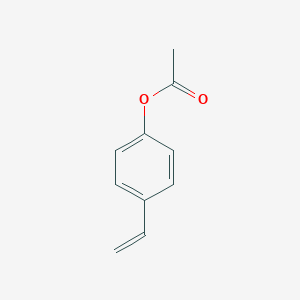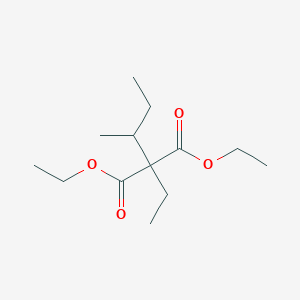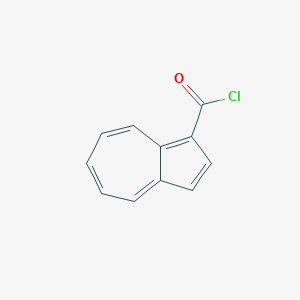
Trisgalactosylglycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trisgalactosylglycine (TGG) is a glycosaminoglycan (GAG) molecule that is composed of three galactose molecules and one glycine molecule. It is a naturally occurring compound found in the extracellular matrix of various tissues, including cartilage, bone, and skin. TGG has been the subject of extensive scientific research due to its potential therapeutic applications in the treatment of various diseases and conditions.
Mecanismo De Acción
The mechanism of action of Trisgalactosylglycine is not fully understood, but it is believed to act through a variety of pathways. It has been shown to inhibit the activity of various enzymes involved in inflammation and angiogenesis, including matrix metalloproteinases and vascular endothelial growth factor. Trisgalactosylglycine has also been shown to modulate the activity of various signaling pathways involved in cell growth and differentiation, including the Wnt and BMP pathways.
Efectos Bioquímicos Y Fisiológicos
Trisgalactosylglycine has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the activity of various enzymes involved in inflammation and angiogenesis, including matrix metalloproteinases and vascular endothelial growth factor. Trisgalactosylglycine has also been shown to modulate the activity of various signaling pathways involved in cell growth and differentiation, including the Wnt and BMP pathways. Trisgalactosylglycine has been shown to have a protective effect on cartilage and bone tissue, making it a potential treatment for osteoarthritis and other degenerative joint diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Trisgalactosylglycine in lab experiments is that it is a naturally occurring compound found in the extracellular matrix of various tissues, making it a physiologically relevant molecule to study. Another advantage is that it has been shown to have a variety of biological activities, making it a versatile tool for studying various cellular processes. One limitation of using Trisgalactosylglycine in lab experiments is that it can be difficult to synthesize and purify, making it a relatively expensive reagent to use.
Direcciones Futuras
There are many potential future directions for research on Trisgalactosylglycine. One area of interest is the development of Trisgalactosylglycine-based therapies for cancer and other inflammatory diseases. Another area of interest is the role of Trisgalactosylglycine in cartilage and bone tissue homeostasis, and its potential as a treatment for osteoarthritis and other degenerative joint diseases. Further research is also needed to fully understand the mechanism of action of Trisgalactosylglycine and its interactions with other molecules in the extracellular matrix.
Métodos De Síntesis
The synthesis of Trisgalactosylglycine involves the enzymatic transfer of galactose molecules onto a glycine backbone. This process is mediated by the enzyme galactosyltransferase, which catalyzes the transfer of galactose from a donor molecule to the glycine backbone. The resulting Trisgalactosylglycine molecule is then further modified by other enzymes to produce various forms of the molecule with different biological activities.
Aplicaciones Científicas De Investigación
Trisgalactosylglycine has been studied extensively for its potential therapeutic applications in a variety of diseases and conditions. It has been shown to have anti-inflammatory, anti-angiogenic, and anti-tumor properties, making it a promising candidate for the treatment of cancer and other inflammatory diseases. Trisgalactosylglycine has also been shown to have a protective effect on cartilage and bone tissue, making it a potential treatment for osteoarthritis and other degenerative joint diseases.
Propiedades
Número CAS |
117973-59-8 |
|---|---|
Nombre del producto |
Trisgalactosylglycine |
Fórmula molecular |
C24H44N2O19 |
Peso molecular |
664.6 g/mol |
Nombre IUPAC |
2-amino-N-[1,3-bis[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-2-[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]propan-2-yl]acetamide |
InChI |
InChI=1S/C24H44N2O19/c25-1-11(30)26-24(5-40-21-18(37)15(34)12(31)8(2-27)43-21,6-41-22-19(38)16(35)13(32)9(3-28)44-22)7-42-23-20(39)17(36)14(33)10(4-29)45-23/h8-10,12-23,27-29,31-39H,1-7,25H2,(H,26,30)/t8-,9-,10-,12+,13+,14+,15+,16+,17+,18-,19-,20-,21-,22-,23-/m1/s1 |
Clave InChI |
HYXJROLSZPZXNA-MWCFOFQQSA-N |
SMILES isomérico |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OCC(CO[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)(CO[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)NC(=O)CN)O)O)O)O |
SMILES |
C(C1C(C(C(C(O1)OCC(COC2C(C(C(C(O2)CO)O)O)O)(COC3C(C(C(C(O3)CO)O)O)O)NC(=O)CN)O)O)O)O |
SMILES canónico |
C(C1C(C(C(C(O1)OCC(COC2C(C(C(C(O2)CO)O)O)O)(COC3C(C(C(C(O3)CO)O)O)O)NC(=O)CN)O)O)O)O |
Otros números CAS |
117973-59-8 |
Sinónimos |
N-tris(galactopyranosyloxymethyl)glycine methylamide trisgalactosylglycine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6H-Pyrazino[1,2-c]pyrimidin-6-one, 7-ethyloctahydro-](/img/structure/B54278.png)
![C-Undecylcalix[4]resorcinarene](/img/structure/B54279.png)

![Methyl 8-methyl-3-oxo-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B54288.png)









